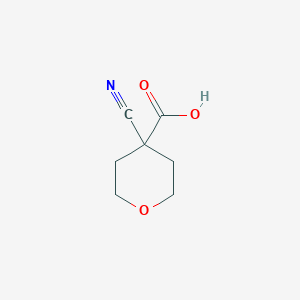

4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyanooxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLMLYLFDJEUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575631 | |

| Record name | 4-Cyanooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848821-06-7 | |

| Record name | 4-Cyanooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid tetrahydropyran core, substituted with two reactive functional groups—a nitrile and a carboxylic acid—at a quaternary center, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its applications as a key intermediate in the development of novel therapeutics, particularly enzyme inhibitors and agents targeting the central nervous system.[1][2] The strategic placement of the cyano and carboxyl moieties allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the pursuit of new bioactive molecules.[1][2]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective utilization in research and development. Below is a summary of its key physicochemical data.

| Property | Value | Source |

| CAS Number | 848821-06-7 | [1] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Boiling Point | 374.3°C at 760 mmHg (Predicted) | [1] |

| Storage | 2-8°C, under dry conditions | [1] |

Spectroscopic Profile

While experimentally obtained spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield shift, typically above 10 ppm, though its visibility can be affected by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the methylene carbons of the ring (typically 20-70 ppm), the quaternary carbon bearing the cyano and carboxyl groups, the nitrile carbon (around 115-125 ppm), and the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum would display several characteristic absorption bands. A very broad peak from 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[3] A sharp, medium-intensity peak around 2240 cm⁻¹ would correspond to the C≡N stretch of the nitrile group.[4] The C=O stretch of the carboxylic acid would be visible as a strong absorption in the range of 1700-1725 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) or, more commonly in electrospray ionization, the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular weight of the compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a modified Strecker synthesis, starting from the readily available tetrahydro-4H-pyran-4-one. This multi-step, one-pot procedure involves the formation of an α-hydroxynitrile (cyanohydrin), followed by hydrolysis of the nitrile to a carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established chemical principles for cyanohydrin formation and subsequent hydrolysis.

-

Cyanohydrin Formation:

-

To a stirred solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., ethanol/water mixture) at 0-5°C, add a solution of sodium cyanide (NaCN) in water dropwise.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Rationale: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a stable cyanohydrin intermediate. The use of low temperatures helps to control the exothermic reaction.

-

-

Hydrolysis to Carboxylic Acid:

-

To the reaction mixture containing the cyanohydrin intermediate, add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution).

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia (if under basic conditions) or by chromatographic methods.

-

Rationale: Under acidic or basic conditions, the nitrile group is hydrolyzed to a carboxylic acid. This is a well-established transformation of nitriles.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If the hydrolysis was performed under acidic conditions, carefully neutralize the solution with a base to precipitate the product. If performed under basic conditions, acidify the solution to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the tetrahydropyran ring, the nitrile group, and the carboxylic acid group.

Key Reaction Pathways

Caption: Reactivity map of the title compound.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions.[5] Mild conditions may lead to the formation of the corresponding amide, 4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylic acid, while more forcing conditions will result in the complete hydrolysis to tetrahydropyran-4,4-dicarboxylic acid. A patent describes a process for hydrolyzing a 4-cyanotetrahydropyran-4-carboxylic acid compound in the presence of an acid to prepare tetrahydropyran-4-carboxylic acid, which implies both hydrolysis and subsequent decarboxylation.[5]

-

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Nickel). This would yield 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, a valuable bifunctional building block.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will produce the corresponding ester.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine will yield the corresponding amide.

-

Decarboxylation: Due to the presence of the electron-withdrawing nitrile group at the α-position, decarboxylation may be facilitated under certain conditions, particularly upon heating, potentially with a catalyst.[6][7] This would lead to the formation of 4-cyanotetrahydro-2H-pyran.

-

Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of biologically active molecules. The tetrahydropyran ring is a common motif in many natural products and approved drugs, often conferring improved pharmacokinetic properties such as increased solubility and metabolic stability.

Its utility as a key intermediate has been noted in the development of:

-

Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of certain enzymes. The carboxylic acid provides a handle for further derivatization to optimize binding and other properties.

-

Central Nervous System (CNS) Agents: The rigid scaffold can be used to construct conformationally constrained analogues of neurotransmitters or other CNS-active molecules.[1][2]

Safety and Handling

-

Potential Hazards: The compound contains a nitrile group, which can be toxic if ingested, inhaled, or absorbed through the skin, as it can release cyanide in the body. The carboxylic acid moiety makes the compound acidic and potentially corrosive.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its bifunctional nature, combined with the favorable properties of the tetrahydropyran scaffold, provides a robust platform for the design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in drug discovery and development programs.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Decarboxylation [organic-chemistry.org]

An In-Depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (CAS 848821-06-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry. The document delineates its chemical and physical properties, proposes a detailed synthetic pathway, and discusses its analytical characterization. Furthermore, it explores the compound's significance and applications as a key intermediate in the development of therapeutic agents, particularly enzyme inhibitors and central nervous system modulators. Safety and handling considerations are also addressed based on the toxicological profiles of related chemical entities. This guide is intended to be a valuable resource for researchers engaged in drug discovery and synthetic organic chemistry, offering both foundational knowledge and practical insights.

Introduction: A Scaffold of Pharmaceutical Interest

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of bioactive natural products and synthetic drugs.[1] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This compound (CAS: 848821-06-7) is a bifunctional derivative of the THP core, featuring both a nitrile and a carboxylic acid group at the C4 position. This unique arrangement of functional groups makes it a highly valuable and versatile intermediate for the synthesis of a diverse array of complex molecules.[2][3] The nitrile can serve as a precursor to amines, amides, or tetrazoles, while the carboxylic acid allows for the formation of amide bonds and other ester modifications. This dual reactivity is pivotal in its application for constructing libraries of compounds for drug discovery programs targeting metabolic and neurological disorders.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 848821-06-7 | [2] |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Boiling Point | 374.3°C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C, under dry conditions | [3] |

Synthesis and Purification

While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in the public domain, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds. The proposed synthesis starts from the commercially available tetrahydro-4H-pyran-4-one and proceeds via a modified Strecker synthesis, followed by hydrolysis.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be logically divided into two primary steps: the formation of an α-aminonitrile intermediate and its subsequent hydrolysis to the desired α-cyano carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the α-aminonitrile intermediate

This step is analogous to the Bucherer-Bergs or Strecker synthesis, which are classic methods for preparing α-amino acids and their precursors from ketones.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1 v/v), add ammonium carbonate (2.5 equivalents) and sodium cyanide (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then further to 0-5°C in an ice bath. The intermediate product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

The hydrolysis of the intermediate can be achieved under either acidic or basic conditions, although acidic hydrolysis is often preferred to minimize potential side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude α-aminonitrile intermediate from Step 1 in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 40% NaOH).

-

Reaction Conditions: Heat the mixture to reflux for 5-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Purification: After cooling to room temperature, adjust the pH of the reaction mixture to 2-3 with a suitable acid or base to precipitate the crude this compound. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diastereotopic protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom (C2 and C6) would appear as multiplets in the downfield region (typically δ 3.5-4.0 ppm). The protons at C3 and C5 would resonate as complex multiplets in the more upfield region (typically δ 1.5-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms. The quaternary carbon at C4 bearing the cyano and carboxyl groups would appear at a characteristic chemical shift. The carbonyl carbon of the carboxylic acid would be observed in the downfield region (δ 170-180 ppm), while the nitrile carbon would resonate around δ 115-125 ppm. The carbons of the tetrahydropyran ring would appear in the range of δ 20-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

-

A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid should appear around 1710-1760 cm⁻¹.

-

A medium-intensity, sharp absorption for the C≡N stretch of the nitrile group is anticipated around 2230-2250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its deprotonated ion [M-H]⁻ in negative ion mode, with a mass-to-charge ratio (m/z) corresponding to the molecular weight minus one. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[2] Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Enzyme Inhibitors

The tetrahydropyran scaffold is a common feature in many enzyme inhibitors. The rigid conformation of the ring can help to position key functional groups for optimal interaction with the active site of an enzyme.

-

Janus Kinase (JAK) Inhibitors: Several JAK inhibitors, which are used in the treatment of autoimmune diseases and cancers, incorporate heterocyclic scaffolds.[5][6][7] The this compound core can be elaborated to mimic the hinge-binding motifs required for potent JAK inhibition.

-

Factor Xa Inhibitors: Direct Factor Xa inhibitors are a class of anticoagulants used to prevent and treat thromboembolic diseases.[8][9][10][11][12] The tetrahydropyran ring can serve as a central scaffold to which the necessary pharmacophoric elements for Factor Xa inhibition can be attached.

Central Nervous System (CNS) Agents

The ability to cross the blood-brain barrier is a critical property for CNS-active drugs. The physicochemical properties imparted by the tetrahydropyran ring can be advantageous in this regard. The functional handles on this compound allow for its incorporation into novel CNS drug candidates.[2]

Caption: Applications of the core scaffold in developing therapeutic agents.

Safety and Handling

-

Nitrile Toxicity: Aliphatic nitriles can be toxic, with their toxicity often attributed to the in vivo metabolic release of cyanide.[13] Therefore, this compound should be handled with caution to avoid ingestion, inhalation, and skin contact.

-

Carboxylic Acid Corrosivity: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.

-

General Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, it is important to follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the favorable properties of the tetrahydropyran scaffold, makes it an attractive starting material for the synthesis of novel enzyme inhibitors and CNS agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions. Further research into the biological activities of derivatives of this scaffold is warranted and holds promise for the development of new therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H9NO3 | CID 15606290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 13. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Application of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the identification and utilization of versatile molecular scaffolds are paramount. These core structures serve as the foundation upon which functionality, selectivity, and optimal pharmacokinetic properties are built. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is one such scaffold that has garnered significant interest. Its unique architecture, featuring a sp³-rich tetrahydropyran ring appended with two orthogonal, highly valuable functional groups—a nitrile and a carboxylic acid—at a single quaternary center, positions it as a powerful intermediate in the synthesis of complex pharmaceutical agents.[1] This guide provides a detailed exploration of this molecule, from its fundamental properties and spectroscopic signature to its synthesis and strategic application in drug design, offering field-proven insights for the modern researcher.

Core Molecular Properties and Structure

This compound is a heterocyclic building block whose utility stems from the precise arrangement of its functional components.[1] The tetrahydropyran ring is a favored motif in medicinal chemistry, often used to replace less stable or metabolically liable groups, while improving solubility and cell permeability. The geminal cyano and carboxyl groups offer distinct chemical handles for subsequent elaboration.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 4-cyanooxane-4-carboxylic acid | PubChem[2] |

| CAS Number | 848821-06-7 | MySkinRecipes, LookChem, Lab-Chemicals.Com[1][3][4] |

| Molecular Formula | C₇H₉NO₃ | MySkinRecipes, PubChem, LookChem[1][2][3] |

| Molecular Weight | 155.15 g/mol | MySkinRecipes, PubChem[1][2] |

| Boiling Point | 374.3°C at 760 mmHg | MySkinRecipes[1] |

| XLogP3 | -0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[3] |

| Rotatable Bond Count | 1 | LookChem[3] |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

A Proposed Synthetic Strategy

While numerous vendors supply this reagent, understanding its synthesis is crucial for bespoke applications and analogue development. A robust and logical synthetic approach begins with the commercially available Tetrahydro-4H-pyran-4-one. The key challenge is the introduction of two distinct carbon-based functional groups at the C4 position. A cyanohydrin formation followed by hydrolysis represents a plausible and efficient pathway.

Experimental Protocol: A Two-Step Synthesis

Step 1: Cyanohydrin Formation from Tetrahydro-4H-pyran-4-one

The conversion of a ketone to a cyanohydrin is a classic transformation. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is often preferred for its mild conditions and high yields, proceeding via a protected silyl ether intermediate which is readily deprotected during aqueous workup.

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Oxidation to this compound

Direct hydrolysis of the nitrile in the cyanohydrin intermediate can be challenging due to the potential for retro-cyanohydrin formation. Therefore, a direct oxidation of the cyanohydrin to the corresponding acyl cyanide, which is then hydrolyzed in situ, can be considered. However, a more common and robust method involves a two-step process of protecting the hydroxyl group followed by hydrolysis of the nitrile and deprotection. A simpler, though potentially lower-yielding approach, involves direct strong acid hydrolysis which can simultaneously hydrolyze the nitrile.

-

To the crude 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile from Step 1, add a solution of concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours. The progress of the hydrolysis of the nitrile to the carboxylic acid should be monitored.

-

After cooling to room temperature, the resulting solution can be concentrated, and the pH adjusted to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Note: This proposed synthesis is based on established chemical transformations. Yields and reaction conditions would require optimization.

Caption: Proposed two-step synthesis pathway.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. The bifunctional nature of this molecule provides a rich and distinct spectroscopic fingerprint.

Expected Spectroscopic Data

| Technique | Functional Group | Expected Absorption / Chemical Shift | Characteristics |

| IR Spectroscopy | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad trough due to hydrogen bonding.[5][6][7][8] |

| C≡N (Nitrile) | ~2250 cm⁻¹ | Sharp, medium-strong intensity.[5][6] Highly diagnostic. | |

| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | Strong, sharp peak (dimeric form).[5][6][7][8] | |

| ¹H NMR | -COOH | > 10 ppm | Broad singlet, D₂O exchangeable.[6] |

| -CH₂-O- (C2, C6) | 3.5 - 4.0 ppm | Multiplets, deshielded by adjacent oxygen. | |

| -CH₂- (C3, C5) | 1.5 - 2.5 ppm | Multiplets. | |

| ¹³C NMR | -C OOH | 165 - 185 ppm | Quaternary carbon, deshielded.[6] |

| -C ≡N | 115 - 130 ppm | Quaternary carbon.[6] | |

| -C H₂-O- (C2, C6) | 60 - 70 ppm | Deshielded by oxygen. | |

| Quaternary Carbon (C4) | 40 - 60 ppm | Signal for the carbon bearing CN and COOH. | |

| -C H₂- (C3, C5) | 20 - 40 ppm | Aliphatic carbons. | |

| Mass Spec (ESI-) | [M-H]⁻ | 154.05 m/z | Deprotonated molecular ion. |

Analytical Workflow for Structural Verification

A self-validating system for confirming the identity and purity of the synthesized material is essential.

Caption: A standard workflow for analytical characterization.

Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for creating novel therapeutics.[1] Its structure is particularly relevant to the development of enzyme inhibitors and agents targeting the central nervous system (CNS).[1]

-

Scaffold for Library Synthesis: The orthogonal nature of the nitrile and carboxylic acid groups allows for selective and sequential chemical modifications. The carboxylic acid can be readily converted into a diverse array of amides, esters, or alcohols, which are fundamental for probing interactions within a biological target's binding pocket. The nitrile group can be reduced to a primary amine, providing a key site for further derivatization, or it can be hydrolyzed to an amide or even serve as a bioisostere for other functional groups.[1]

-

Bioisosterism and Pharmacophore Modulation: The carboxylic acid moiety is a classic pharmacophore but can suffer from poor metabolic stability and limited ability to cross biological membranes.[9][10] This scaffold allows for the synthesis of analogues where the acid is replaced by bioisosteres (e.g., tetrazoles, hydroxamic acids) to overcome these liabilities while maintaining target engagement.[11] The nitrile itself can act as a bioisostere for a carbonyl group or a terminal alkyne.

-

Introduction of 3D Character: The sp³-rich tetrahydropyran ring introduces three-dimensional character into otherwise flat molecules. This is a key strategy in modern drug design to improve selectivity, enhance solubility, and escape the "flatland" of aromatic-rich compound libraries, thereby increasing the probability of clinical success.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined structure, characterized by a stable heterocyclic core and two versatile functional groups, provides a robust platform for the synthesis of novel and complex molecular entities. The insights provided in this guide—spanning its fundamental properties, a logical synthetic route, and detailed spectroscopic analysis—are intended to empower researchers to fully leverage this valuable scaffold in their quest to develop the next generation of therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H9NO3 | CID 15606290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. echemi.com [echemi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 10. DSpace [cora.ucc.ie]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Cyanooxane-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-cyanooxane-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the most industrially viable and scientifically robust route, proceeding via the intramolecular cyclization of readily available starting materials, followed by a controlled hydrolysis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of synthetic strategies.

Introduction: The Significance of the 4,4-Disubstituted Oxane Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals.[1] Its conformational stability and ability to engage in hydrogen bonding interactions make it a desirable feature in modern drug design. Specifically, the creation of a quaternary carbon center at the 4-position, as seen in 4-cyanooxane-4-carboxylic acid, introduces a unique three-dimensional architecture that can be pivotal for modulating biological activity and improving physicochemical properties. The presence of both a nitrile and a carboxylic acid group at this quaternary center provides two orthogonal chemical handles for further elaboration, making this molecule a versatile intermediate for the synthesis of complex spirocyclic and substituted heterocyclic compounds.

This guide will elucidate the most practical and efficient synthesis of this target molecule, focusing on a pathway that combines high atom economy with the use of accessible starting materials.

Primary Synthesis Pathway: Intramolecular Cyclization and Subsequent Hydrolysis

The most effective and well-documented route to 4-cyanooxane-4-carboxylic acid involves a two-step sequence:

-

Step 1: Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate via a base-catalyzed intramolecular cyclization.

-

Step 2: Selective Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This pathway is advantageous due to its convergent nature and the relatively mild conditions required for the key transformations.

Logical Workflow of the Primary Synthesis Pathway

Caption: Overall workflow for the primary synthesis route.

Step 1: Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate

This key step involves the formation of the tetrahydropyran ring and the simultaneous creation of the C4-quaternary center. The reaction proceeds via a double alkylation of the active methylene group of ethyl cyanoacetate with bis(2-chloroethyl) ether.[2][3]

Mechanism:

The reaction is initiated by the deprotonation of ethyl cyanoacetate by a strong base, forming a nucleophilic enolate. This enolate then participates in a sequence of two intermolecular SN2 reactions. However, given the structure of bis(2-chloroethyl) ether, the second alkylation is an intramolecular cyclization, which is kinetically favored, particularly under appropriate dilution, leading to the formation of the six-membered ring.[4]

References

- 1. aklectures.com [aklectures.com]

- 2. WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof - Google Patents [patents.google.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

physical and chemical properties of C7H9NO3

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 4-Aminosalicylic Acid (C₇H₇NO₃)

Introduction

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is a significant isomer of the molecular formula C₇H₇NO₃.[1][2] Historically, it has played a crucial role as an antibiotic in the treatment of tuberculosis, often in combination with other drugs to combat resistant strains.[1][3] Beyond its antimicrobial properties, 4-ASA has also been utilized as a second-line agent in managing inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and biological activities of 4-aminosalicylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Aminosalicylic acid is a white to off-white crystalline powder.[2] It is known to darken upon exposure to light and air.[4] The compound's stability and solubility are critical parameters for its formulation and delivery.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [5] |

| Molecular Weight | 153.14 g/mol | [5] |

| Melting Point | 135-145 °C (with decomposition) | [4][6] |

| Boiling Point | 347 °C | [2] |

| Water Solubility | 2 g/L (20 °C) | [4] |

| Appearance | White to beige crystalline powder | [2][4] |

| pKa | Not explicitly found | |

| LogP | 1.3 | [7] |

Synthesis and Purification

Synthesis of 4-Aminosalicylic Acid via Carboxylation of m-Aminophenol

A common and established method for synthesizing 4-aminosalicylic acid is through the Kolbe-Schmitt reaction, which involves the carboxylation of m-aminophenol.[8][9]

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine m-aminophenol, potassium bicarbonate, and carbon dioxide.[8]

-

Heating under Pressure: Heat the mixture under a moderate pressure of 5–10 atmospheres.[8]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of m-aminophenol.

-

Work-up: After the reaction is complete, cool the reactor and carefully release the pressure. The resulting mixture contains the potassium salt of 4-aminosalicylic acid.

-

Acidification: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the free 4-aminosalicylic acid.[10]

-

Isolation: Collect the precipitated 4-aminosalicylic acid by filtration, wash with cold water to remove impurities, and dry under vacuum.[4]

Causality Behind Experimental Choices:

-

The use of potassium bicarbonate and carbon dioxide under pressure facilitates the electrophilic substitution of the carboxyl group onto the electron-rich aromatic ring of m-aminophenol.

-

The Kolbe-Schmitt reaction is a well-established method for the synthesis of salicylic acid derivatives.

Purification by Recrystallization

Crude 4-aminosalicylic acid can be purified by recrystallization from ethanol to obtain a product with higher purity.[4]

Experimental Protocol:

-

Dissolution: Dissolve the crude 4-aminosalicylic acid in a minimal amount of hot ethanol.

-

Decolorization: If the solution is colored, add activated charcoal and heat for a short period to adsorb colored impurities.

-

Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

The identity and purity of synthesized 4-aminosalicylic acid can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum will show characteristic peaks for the aromatic protons, as well as the amine and hydroxyl protons. The expected shifts are approximately 7.46 ppm, 6.12 ppm, and 6.01 ppm for the aromatic protons.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H functional groups.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-aminosalicylic acid (153.14 g/mol ).[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

A reliable and sensitive HPLC method is essential for the quantitative analysis of 4-aminosalicylic acid in various matrices, including biological samples.[13][14][15]

Experimental Protocol:

-

Sample Preparation: For plasma samples, perform protein precipitation followed by extraction.[15]

-

Chromatographic Conditions:

-

Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of 4-aminosalicylic acid in the samples.[15]

Mechanism of Action and Biological Activity

4-Aminosalicylic acid exhibits a dual mechanism of action, functioning as both an antitubercular agent and an anti-inflammatory drug.

Antitubercular Activity: Folate Synthesis Inhibition

The primary mechanism of its antitubercular activity is the inhibition of folate synthesis in Mycobacterium tuberculosis.[3][7] 4-ASA is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folate pathway.[3] By competitively inhibiting DHPS, 4-ASA disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for nucleotide synthesis and bacterial replication.[3]

Anti-inflammatory Activity: NF-κB Pathway Inhibition

4-Aminosalicylic acid also possesses anti-inflammatory properties, which are attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[4][16] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[17] Aminosalicylates have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This inhibition prevents the nuclear translocation of NF-κB and the transcription of inflammatory mediators.[17][18]

NF-κB Signaling Pathway and Inhibition by 4-Aminosalicylic Acid

Caption: Inhibition of the NF-κB signaling pathway by 4-Aminosalicylic Acid.

Pharmacokinetics and Metabolism

The absorption of 4-aminosalicylic acid can be significantly enhanced when taken with food.[19][20] It is primarily metabolized in the liver through acetylation of the amino group and conjugation with glucuronic acid and glycine at the carboxyl group.[4] The metabolites are then excreted by the kidneys.[1]

Conclusion

4-Aminosalicylic acid is a multifaceted molecule with a rich history in medicinal chemistry. Its dual role as an antitubercular and anti-inflammatory agent, coupled with its well-characterized physicochemical properties, makes it a subject of continued interest for researchers in drug development. This guide has provided a comprehensive overview of its synthesis, analysis, and biological activities, offering a valuable resource for the scientific community.

References

- 1. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 4. 4-Aminosalicylic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Aminosalicylic acid(65-49-6) 1H NMR spectrum [chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2558298A - Method of preparing 4-aminosalicylic acid - Google Patents [patents.google.com]

- 11. 4-Aminosalicylic acid(65-49-6) IR Spectrum [chemicalbook.com]

- 12. 4-Aminosalicylic acid(65-49-6) MS [m.chemicalbook.com]

- 13. helixchrom.com [helixchrom.com]

- 14. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]

- 15. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics of para-Aminosalicylic Acid Granules under Four Dosing Conditions | Semantic Scholar [semanticscholar.org]

spectroscopic data (NMR, IR, MS) for 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Introduction

This compound (CAS No. 848821-06-7) is a key heterocyclic building block in modern medicinal chemistry and drug development.[1] Its rigid tetrahydropyran scaffold, substituted with two reactive functional groups—a nitrile and a carboxylic acid—at a quaternary center, makes it a valuable intermediate for synthesizing complex molecules, including enzyme inhibitors and central nervous system agents.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just predicted data, but also the underlying rationale for these predictions and standardized protocols for experimental verification.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the NMR and MS analysis sections.

References

An In-Depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular building blocks are paramount to the successful development of novel therapeutics. Among these, heterocyclic compounds play a crucial role due to their ability to confer desirable physicochemical and pharmacological properties to drug candidates. This guide provides a comprehensive technical overview of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid , a pivotal intermediate in the synthesis of a new generation of targeted therapies. As a senior application scientist, this document aims to synthesize detailed chemical information with practical, field-proven insights into its synthesis and application, particularly in the context of Janus kinase (JAK) inhibitors.

Part 1: Core Compound Identification and Nomenclature

The precise identification of a chemical entity is the foundation of all subsequent research and development. This section provides the definitive nomenclature and alternative identifiers for the topic compound.

IUPAC Name

The systematically generated and internationally recognized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is:

4-cyanooxane-4-carboxylic acid [1]

While "this compound" is widely used and accepted in commercial and research contexts, "4-cyanooxane-4-carboxylic acid" represents the preferred IUPAC nomenclature.

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound is known by several names. Recognizing these synonyms is crucial for exhaustive literature searches and material procurement.

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for this compound is:

848821-06-7 [1]

This identifier is essential for unambiguous database searches and regulatory submissions.

Part 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its handling, reaction optimization, and formulation. The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₃ | [1][3] |

| Molecular Weight | 155.15 g/mol | [1][4] |

| Appearance | White to Yellow Solid | [5] |

| Boiling Point | 374.3 °C at 760 mmHg | [4][6] |

| Density | 1.28 g/cm³ | [3][6] |

| Flash Point | 180.2 °C | [3][6] |

| XLogP3 | -0.1 | [1][3] |

| Hydrogen Bond Donors | 1 | [1][3] |

| Hydrogen Bond Acceptors | 4 | [1][3] |

| Storage Temperature | 2-8°C, dry seal | [4][7] |

Part 3: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and industrially scalable approach commences with the readily available starting material, tetrahydro-4H-pyran-4-one. The pathway involves the formation of a hydantoin intermediate via the Bucherer-Bergs reaction, followed by hydrolysis.

Overall Synthesis Strategy

The synthesis can be conceptually divided into two primary stages:

-

Bucherer-Bergs Reaction: Formation of the spiro-hydantoin intermediate from tetrahydro-4H-pyran-4-one.

-

Hydrolysis: Conversion of the hydantoin to the final this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. JAK Inhibitors 101 - The Rheumatologist [the-rheumatologist.org]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a tetrahydropyran ring substituted with both a nitrile and a carboxylic acid group at the same carbon, presents a distinct profile of physicochemical properties that are critical for its application in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the predicted solubility and stability of this compound. It delves into the theoretical underpinnings of its behavior in various solvent systems and under stress conditions, offering field-proven insights into experimental design for its characterization. Detailed, step-by-step methodologies for solubility and stability assessment are provided, equipping researchers with the practical knowledge to evaluate this and similar molecules.

Introduction: A Molecule of Growing Importance

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of natural products and pharmaceuticals, valued for its metabolic stability and its ability to engage in hydrogen bonding.[2][3] The incorporation of both a cyano and a carboxylic acid group onto the THP ring at the 4-position creates a molecule with a unique combination of polarity, hydrogen bonding potential, and synthetic versatility. The nitrile group can act as a hydrogen bond acceptor and is metabolically robust, while the carboxylic acid provides a handle for further chemical modification and influences the compound's acidity and solubility.[4][5] Understanding the solubility and stability of this compound is paramount for its effective use as a key intermediate in the development of enzyme inhibitors and central nervous system agents.[1]

Physicochemical Properties: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

| Property | Value/Prediction | Source |

| Molecular Formula | C₇H₉NO₃ | [6] |

| Molecular Weight | 155.15 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| XLogP3 | -0.1 | [6] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Predicted pKa | ~4.5 | [7][8] |

Note: The predicted pKa is an estimation based on the typical pKa range of aliphatic carboxylic acids.[7][8] The electron-withdrawing nature of the adjacent nitrile group may slightly lower this value.

Solubility Profile: Navigating the Solvent Landscape

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. The presence of a polar carboxylic acid group and a moderately polar nitrile group, combined with a relatively non-polar tetrahydropyran ring, suggests a nuanced solubility profile.

Predicted Aqueous Solubility

The negative XLogP3 value of -0.1 suggests that this compound is likely to have moderate to good aqueous solubility.[6] The solubility is expected to be highly pH-dependent due to the presence of the carboxylic acid group.

-

In acidic to neutral pH (below its pKa of ~4.5): The carboxylic acid will be protonated and the molecule will be neutral, likely exhibiting moderate solubility.

-

In basic pH (above its pKa): The carboxylic acid will be deprotonated to form a carboxylate salt, significantly increasing its polarity and aqueous solubility.

Predicted Organic Solvent Solubility

The compound is anticipated to be soluble in a range of polar organic solvents due to its ability to participate in hydrogen bonding.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with both the carboxylic acid and nitrile groups. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | Can act as hydrogen bond acceptors and have high dielectric constants. |

| Ethers (e.g., THF, Dioxane) | Moderate | The tetrahydropyran ring is structurally similar, suggesting good miscibility. |

| Non-polar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Stability Profile and Predicted Degradation Pathways

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and understanding its potential liabilities in various chemical environments. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for elucidating potential degradation pathways.[9][10]

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals and is highly dependent on pH.[9] For this compound, the nitrile group is the primary site of hydrolytic attack.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions and elevated temperatures, the nitrile group is expected to hydrolyze, first to an amide intermediate (4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylic acid) and subsequently to a dicarboxylic acid (tetrahydropyran-4,4-dicarboxylic acid) with the liberation of ammonia.[6]

-

Base-Catalyzed Hydrolysis: In the presence of a base, the nitrile can also be hydrolyzed to the corresponding carboxylate salt.[6] The tetrahydropyran ring itself is generally stable to a wide range of pH conditions, although extreme acidity or basicity coupled with high temperatures could potentially lead to ring opening.[3][11]

Figure 1. Predicted hydrolytic degradation pathway.

Thermal Stability

The thermal stability of the compound is expected to be moderate. At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway, which would yield 4-cyanotetrahydropyran. Further decomposition at higher temperatures could lead to fragmentation of the tetrahydropyran ring.

Photostability

According to ICH Q1B guidelines, photostability testing is a crucial component of stability assessment.[12] While the core tetrahydropyran structure does not have a significant chromophore that absorbs UV-Vis light, the nitrile and carboxylic acid groups may impart some sensitivity. Exposure to UV light could potentially initiate radical reactions, leading to a complex mixture of degradation products.

Experimental Protocols for Characterization

To empirically determine the solubility and stability of this compound, the following detailed protocols are recommended.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of the compound.

Figure 2. Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: After incubation, separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV method.

Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. PREDICTION OF THE PKA OF CARBOXYLIC ACIDS USING THE AB INITIO CONTINUUM-SOLVATION MODEL PCM-UAHF | Semantic Scholar [semanticscholar.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Theoretical and Computational Studies of Pyran-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic molecules of significant pharmacological importance.[1] Its prevalence in bioactive compounds has established it as a "privileged structure" in medicinal chemistry.[2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate pyran-based compounds, accelerating their journey from concept to clinical candidates. We will delve into the core principles and practical applications of quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. This guide is designed to equip researchers with the foundational knowledge and procedural insights necessary to effectively leverage computational tools in the discovery and development of novel pyran-based therapeutics.

Part 1: Foundational Principles: The Pyran Scaffold and the Role of Computational Chemistry

The Pyran Motif: A Privileged Scaffold in Medicinal Chemistry

Pyran and its derivatives are not merely synthetic curiosities; they are integral components of a vast array of biologically active molecules.[3] From the flavonoids and coumarins found in plants to synthetic drugs with anticancer, antiviral, and antibacterial properties, the pyran scaffold is a recurring theme.[1][2] This widespread occurrence is attributed to the pyran ring's ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids.[4] The oxygen atom in the ring can act as a hydrogen bond acceptor, while the overall structure provides a rigid framework for the precise spatial arrangement of functional groups. This versatility makes pyran-based compounds attractive candidates for targeting a wide range of biological processes.[1]

The Synergy of Wet-Lab and In Silico: Accelerating Drug Discovery

The traditional drug discovery pipeline is a long and arduous process, often fraught with high attrition rates. The integration of computational methods, collectively known as computer-aided drug design (CADD), has emerged as a transformative strategy to de-risk and expedite this process.[5][6] In the context of pyran-based compounds, a synergistic relationship between experimental synthesis and in silico analysis is particularly fruitful. Computational tools can predict the properties of yet-to-be-synthesized molecules, prioritize candidates for synthesis, and provide mechanistic insights into their biological activity.[7] This dual approach saves considerable time and resources by focusing experimental efforts on the most promising compounds.[1]

Overview of Key Computational Methodologies

The computational toolkit for studying pyran-based compounds is diverse, with each method offering unique insights. The primary methodologies can be broadly categorized as either structure-based or ligand-based.[6]

-

Quantum Chemical Methods (e.g., Density Functional Theory - DFT): These methods are used to study the electronic structure, geometry, and reactivity of molecules from first principles.[8] They are invaluable for understanding the intrinsic properties of pyran derivatives and for validating experimental data.[9]

-

Molecular Docking: A structure-based method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7][10] This is a cornerstone for identifying potential drug candidates and understanding their mechanism of action.

-

Molecular Dynamics (MD) Simulations: These simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of pyran compounds with their biological targets over time.[11][12]

-

Quantitative Structure-Activity Relationship (QSAR): A ligand-based method that correlates the chemical structure of a series of compounds with their biological activity.[13][14] QSAR models can be used to predict the activity of new compounds and to guide lead optimization.

Part 2: Quantum Chemical Investigations: Elucidating Electronic Structure and Reactivity

Density Functional Theory (DFT) as a Cornerstone

Density Functional Theory (DFT) has become a workhorse in the computational study of organic molecules, including pyran derivatives.[15] It offers a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties. DFT calculations are instrumental in optimizing the geometry of pyran compounds, predicting their spectroscopic signatures (NMR, IR, UV-Vis), and calculating their electronic properties.[9][16]

-

Input Structure Generation: A 3D structure of the pyran derivative is created using a molecular builder.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) are chosen.[9] The choice of functional and basis set is crucial and should be guided by the specific properties being investigated and the available computational resources.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in the most stable 3D conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

-

NMR and UV-Vis Prediction: Further calculations can be performed to predict the NMR chemical shifts and the electronic transitions responsible for the UV-Vis spectrum.

In the characterization of novel synthesized pyranopyrimidine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to calculate the geometrical parameters and spectral data.[9] The theoretical results were then compared with experimental data from single-crystal X-ray diffraction, 1H NMR, and 13C NMR. A strong correlation between the calculated and experimental data provides confidence in the proposed molecular structure.[9]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's stability; a smaller gap suggests higher reactivity.[17] For pyran-based compounds, FMO analysis can help to identify the regions of the molecule most likely to participate in chemical reactions or interactions with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are 3D visualizations of the electrostatic potential on the surface of a molecule. These maps are color-coded to indicate regions of positive (electron-deficient) and negative (electron-rich) potential. MEP analysis is particularly useful for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. For pyran derivatives, MEP maps can highlight the hydrogen bond accepting capability of the pyran oxygen and other electronegative atoms.[16]

Hirshfeld Surface Analysis for Intermolecular Interaction Insights

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures.[16] By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. For pyran-based compounds, this analysis can reveal how the molecules pack in the solid state and which interactions are most important for crystal stability.[16]

Part 3: Structure-Based Drug Design: Docking and Dynamics

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[6][7] It is a widely used tool in drug discovery for virtual screening of compound libraries and for understanding the structural basis of ligand-target recognition.[10] In the study of pyran-based compounds, docking has been successfully employed to identify potential inhibitors for a variety of targets, including those involved in cancer, neurodegenerative diseases, and infectious diseases.[2][10][18]

References

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and biological studies of steroidal pyran based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Computational Insights into Chromene/pyran Derivatives: Molecular Docking, ADMET Studies, DFT Calculations, and MD Simulations as Promising Candidates for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 13. QSAR studies on structurally similar 2-(4-methanesulfonylphenyl)pyran-4-ones as selective COX-2 inhibitors: a Hansch approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid in Modern Medicinal Chemistry

Abstract

The 4-cyanotetrahydro-2H-pyran-4-carboxylic acid scaffold has emerged as a privileged building block in medicinal chemistry. Its unique trifecta of a metabolically stable tetrahydropyran (THP) ring, a versatile nitrile group, and a reactive carboxylic acid moiety provides a powerful platform for developing novel therapeutics. This guide offers an in-depth exploration of this scaffold's strategic applications, detailing its role in scaffold-based drug design, bioisosterism, and the synthesis of enzyme inhibitors and central nervous system agents.[1] We provide validated, step-by-step protocols for its chemical modification and illustrate key concepts with data and workflow diagrams to empower researchers in their drug discovery efforts.

The Tetrahydropyran Scaffold: A Foundation for Drug Design

The structure of this compound presents a compact and highly functionalized core, ideal for elaboration into diverse chemical libraries. Understanding the contribution of each component is crucial to leveraging its full potential.

1.1. The Tetrahydropyran Ring: More Than a Linker

The tetrahydropyran (THP) ring is a prevalent motif in numerous natural products and FDA-approved drugs.[2][3] Its inclusion in a drug candidate is a deliberate choice aimed at optimizing physicochemical properties:

-

Improved Solubility: The oxygen heteroatom in the THP ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analog, cyclohexane. This is a critical parameter for oral bioavailability.

-

Metabolic Stability: Saturated carbocyclic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a heteroatom can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[4]

-

Bioisosteric Replacement: The THP ring is frequently employed as a bioisostere for other cyclic systems like morpholine, piperidine, or cyclohexane.[4] This strategy, known as "ring bioisosterism," allows chemists to fine-tune properties such as lipophilicity, polarity, and pKa while maintaining the essential geometry required for target binding.[5][6]

1.2. The Nitrile Group: A Versatile Modulator

The nitrile (-C≡N) is far from an inert functional group; it is a powerful tool in rational drug design.[7] Its small size and unique electronic properties allow it to play several roles:[8]

-

Hydrogen Bond Acceptor: The nitrogen atom can form crucial hydrogen bonds with protein active sites.[7][9]

-

Polarity and Dipole Interactions: The strong dipole of the nitrile group can engage in favorable polar interactions within a binding pocket and can polarize adjacent aromatic systems to enhance π-π stacking.[7][9]

-

Metabolic Blocker: Introducing a nitrile can block metabolically labile sites, preventing unwanted degradation of the drug molecule.[10]

-

Bioisostere: The nitrile can serve as an effective bioisostere for a carbonyl group, a terminal alkyne, or even a halogen atom.[10]

-

Synthetic Handle: The nitrile group is a versatile precursor that can be chemically transformed into other key functional groups, such as primary amines or carboxylic acids, providing additional vectors for molecular elaboration.[11]

1.3. The Carboxylic Acid: The Primary Interaction Point

The carboxylic acid is one of the most common functional groups in drugs, renowned for its ability to form strong ionic and hydrogen bonds with biological targets.[12] While critical for potency, it can also lead to poor membrane permeability and rapid clearance. The presence of the carboxylic acid on this scaffold is advantageous for two primary reasons:

-

It provides a direct and potent anchoring point for interacting with target proteins, particularly those with basic residues like arginine or lysine in their active sites.

-

It serves as a versatile chemical handle for amide bond formation, a cornerstone reaction in medicinal chemistry for library synthesis.

The combination of these three motifs on a single, rigidified quaternary carbon creates a scaffold that is pre-organized for presenting functional groups in distinct three-dimensional vectors, a highly desirable feature in structure-based drug design.

Synthesis and Physicochemical Properties

The utility of a building block is directly tied to its accessibility and well-defined properties. This compound can be synthesized from commercially available starting materials. A common approach is a variation of the Strecker synthesis starting from Tetrahydro-4H-pyran-4-one.

Protocol 1: Synthesis of this compound

This protocol describes a two-step process involving the formation of an aminonitrile intermediate followed by hydrolysis.

Step A: Synthesis of 4-Amino-tetrahydro-pyran-4-carbonitrile

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water, add ammonium carbonate (2.0 eq) and sodium cyanide (1.1 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to 5-10 °C to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate aminonitrile.

Step B: Hydrolysis to this compound While a direct, one-pot synthesis to the final product is not readily available in peer-reviewed literature, the transformation from related intermediates is well-established. The following is a generalized acidic hydrolysis protocol.

-

Suspend the aminonitrile intermediate from Step A in a solution of aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of gases.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C.

-

Adjust the pH to 2-3 with a suitable base (e.g., concentrated NaOH solution) to precipitate the carboxylic acid product.

-